Enarodustat
Overview
Description
Preparation Methods
The synthesis of JTZ-951 involves the creation of triazolopyridine derivatives, which are identified as novel scaffolds for the prolyl hydroxylase inhibitor based on pharmacophore analysis . The lead optimization process to improve the efficacy of erythropoietin release in cells and in vivo led to the discovery of JTZ-951 with a 5-phenethyl substituent on the triazolopyridine group . The compound is rapidly absorbed after oral administration and disappears shortly thereafter, which could be advantageous in terms of safety .
Chemical Reactions Analysis
JTZ-951 undergoes various chemical reactions, primarily focusing on its interaction with hypoxia-inducible factor prolyl hydroxylase. The compound stabilizes the hypoxia-inducible factor protein, leading to increased erythropoiesis . The major products formed from these reactions include increased levels of erythropoietin and hemoglobin .
Scientific Research Applications
JTZ-951 has been extensively studied for its potential in treating anemia associated with chronic kidney disease . It has shown efficacy in increasing hemoglobin levels and mobilizing iron in patients with end-stage renal disease receiving hemodialysis . Additionally, JTZ-951 has been demonstrated to suppress renal interstitial fibroblast transformation and the expression of fibrosis-related factors, indicating its potential in treating renal fibrosis .
Mechanism of Action
JTZ-951 exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylase, which stabilizes the hypoxia-inducible factor protein . This stabilization leads to increased production of erythropoietin, which in turn stimulates erythropoiesis . The molecular targets involved in this pathway include the hypoxia-inducible factor protein and erythropoietin .
Comparison with Similar Compounds
JTZ-951 is compared with other hypoxia-inducible factor prolyl hydroxylase inhibitors such as daprodustat and vadadustat . These compounds also aim to treat anemia associated with chronic kidney disease by increasing endogenous erythropoietin levels. JTZ-951 has shown unique pharmacokinetic properties, such as rapid absorption and minimal accumulation, which may offer advantages in terms of safety and efficacy .
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Properties
IUPAC Name |
2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRBJKWDXVHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336902 | |
Record name | Enarodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262132-81-9 | |
Record name | Enarodustat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enarodustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enarodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENARODUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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